molecular formula C19H17ClN2OS B2545844 N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide CAS No. 866018-64-6

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide

Cat. No. B2545844
M. Wt: 356.87
InChI Key: ZOHPTHDFHBRSLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. Single crystal X-ray diffraction was used to determine the crystal structure of some compounds, revealing details such as space groups and molecular configurations . Density functional theory (DFT) calculations were employed to optimize geometric bond lengths and angles, and to compare them with X-ray diffraction values . The importance of molecular structure analysis is evident in these studies, as it provides insights into the potential biological activity and properties of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are characterized by condensation and chlorination steps, as well as the formation of intermediate products . The reactivity of these compounds is further explored through modifications of the amide bond and alkyl chain, which can affect the affinity for dopamine receptors . The studies demonstrate that slight alterations in chemical structure can significantly impact the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzamide derivatives are closely related to their molecular structures. The infrared spectra of the thiourea derivatives showed significant stretching vibrations corresponding to different functional groups . The crystal structures of the compounds are stabilized by various interactions, including hydrogen bonding and pi-pi conjugation . The vibrational spectra and potential energy distributions of the compounds were analyzed using IR, Raman, and DFT calculations, providing a comprehensive understanding of their properties .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of derivatives similar to N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide, like N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, have been successfully conducted. These compounds were synthesized and characterized by spectroscopic techniques such as IR, 1H and 13C NMR, and X-ray diffraction, demonstrating their potential in material science and medicinal chemistry (Yusof et al., 2010).

Antimicrobial Activity

  • Thiazole derivatives incorporating the benzamide moiety have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant in vitro antibacterial and antifungal activities, suggesting their potential as therapeutic agents for treating microbial diseases (Desai et al., 2013).

Anticonvulsant and Pharmacological Properties

  • A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated for their anticonvulsant properties. Some compounds exhibited significant activity, indicating the potential of these derivatives in developing new treatments for epilepsy and related disorders (Faizi et al., 2017).

Agricultural Applications

  • The utilization of similar compounds in agricultural applications, such as carriers for sustained release of fungicides, has been explored. This includes the development of solid lipid nanoparticles and polymeric nanocapsules for delivering carbendazim and tebuconazole, offering new options for fungal disease treatment in plants with reduced environmental impact (Campos et al., 2015).

properties

IUPAC Name

N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-12-3-5-14(6-4-12)18(23)21-11-17-13(2)22-19(24-17)15-7-9-16(20)10-8-15/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHPTHDFHBRSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide

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